3-(3,5-Difluorophenyl)benzyl alcohol
Description
Significance of Fluorine Substitution in Organic Molecules
Fluorine is the most electronegative element and has a van der Waals radius similar to that of hydrogen, allowing it to act as a bioisostere for hydrogen in many cases. tandfonline.com Its introduction into an organic molecule can profoundly influence several key properties. tandfonline.com The high strength of the carbon-fluorine (C-F) bond often enhances the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. numberanalytics.combohrium.com This increased stability can prolong the duration of action of a drug candidate. numberanalytics.com
Furthermore, fluorine substitution can alter the physicochemical properties of a molecule, such as its lipophilicity (the ability to dissolve in fats and lipids) and acidity or basicity (pKa). bohrium.comacs.org These changes can improve a molecule's absorption, distribution, and membrane permeation. nih.gov The strategic placement of fluorine can also lead to enhanced binding affinity with target proteins through the formation of favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. tandfonline.comacs.org The unique properties imparted by fluorine have made organofluorine chemistry a cornerstone in the development of pharmaceuticals, with numerous successful drugs containing fluorine. numberanalytics.comnih.gov
Overview of Benzyl (B1604629) Alcohol Scaffolds in Synthetic Chemistry
Benzyl alcohol is an aromatic alcohol consisting of a benzene (B151609) ring attached to a hydroxymethyl group (-CH2OH). wikipedia.org This structural motif is a versatile and fundamental building block in organic synthesis. nih.govorganic-chemistry.org Benzyl alcohols are used as precursors for a wide variety of esters and ethers, many of which have applications in the fragrance and flavor industries. wikipedia.org In more complex syntheses, the benzyl group is often employed as a protecting group for alcohols or carboxylic acids because it can be easily removed under mild conditions through hydrogenolysis. wikipedia.org
The hydroxyl group of benzyl alcohol can undergo a range of chemical transformations. It can be oxidized to form the corresponding aldehyde (benzaldehyde) or carboxylic acid (benzoic acid). patsnap.com It can also participate in nucleophilic substitution reactions to introduce other functional groups. patsnap.com The versatility and reactivity of the benzyl alcohol scaffold make it an essential component in the construction of more complex molecular architectures, including pharmaceuticals and natural products. nih.govresearchgate.net
Rationale for Investigating 3-(3,5-Difluorophenyl)benzyl alcohol
The investigation of this compound is driven by the desire to create a novel building block that combines the advantageous properties of its constituent parts. The structure features a biphenyl (B1667301) core, a framework that is significant in medicinal chemistry and materials science for applications like liquid crystals. nih.govresearchgate.net
Combining this fluorinated biphenyl system with a benzyl alcohol functional group provides a reactive handle for further synthetic modifications. vulcanchem.com This allows for the potential incorporation of this unique fluorinated scaffold into a diverse range of larger, more complex molecules, aiming to leverage the benefits of fluorination, such as enhanced metabolic stability and binding affinity. ucd.ie
Scope and Objectives of Research on this compound
Research on this compound would logically encompass several key areas. The primary objective is its synthesis and thorough characterization. This involves developing efficient synthetic routes, potentially utilizing cross-coupling reactions like the Suzuki-Miyaura reaction, which is a common method for creating C-C bonds to form biphenyl derivatives. nih.govresearchgate.net Following synthesis, detailed structural confirmation using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry is essential.
A further objective is to explore the chemical reactivity of the hydroxyl group on this specific scaffold. This includes standard transformations like oxidation, esterification, and conversion to a leaving group (e.g., benzyl bromide) to facilitate further synthetic utility. chemicalbook.com
The ultimate scope of research is to utilize this compound as a key intermediate in the synthesis of novel compounds for specific applications. marketpublishers.com Based on the structural motifs, these target applications could include the development of new pharmaceutical agents, where the difluorobiphenyl moiety might confer improved pharmacological properties, or the creation of new functional materials, such as liquid crystals or polymers, where the rigid, fluorinated biphenyl core could impart desirable physical properties. researchgate.netuva.es
Research Data and Findings
While specific experimental data for this compound is not widely published, its properties can be understood by comparing them with related, well-characterized compounds. The following tables provide physical and chemical properties for the parent compound, benzyl alcohol, and two related fluorinated analogues.
Table 1: Physicochemical Properties of Benzyl Alcohol and Related Fluorinated Compounds
| Property | Benzyl Alcohol wikipedia.org | 3,5-Difluorobenzyl alcohol nih.govlookchem.com | 3,5-Bis(trifluoromethyl)benzyl alcohol nih.gov |
| Molecular Formula | C₇H₈O | C₇H₆F₂O | C₉H₆F₆O |
| Molecular Weight | 108.14 g/mol | 144.12 g/mol | 244.13 g/mol |
| Appearance | Colorless liquid | Clear colorless to very slightly brown liquid | - |
| Boiling Point | 205.4 °C | 97-99 °C (at 9 mmHg) | - |
| Density | 1.044 g/mL | 1.272 g/mL | - |
| Refractive Index | 1.5396 (at 20 °C) | 1.487 (at 20 °C) | - |
| XLogP3-AA | 1.1 | 1.2 | 2.8 |
Note: Data is compiled from various sources as cited. Properties for 3,5-Bis(trifluoromethyl)benzyl alcohol are less commonly reported in basic physical terms.
Table 2: Spectroscopic Data Comparison for Alcohol Functional Groups
| Spectroscopic Technique | General Peak Range for Alcohols | Notes |
| IR Spectroscopy (O-H Stretch) | 3300 - 3400 cm⁻¹ | Strong and broad peak, position is dependent on hydrogen bonding. libretexts.org |
| IR Spectroscopy (C-O Stretch) | ~1000 - 1260 cm⁻¹ | Strong peak. libretexts.org |
| ¹H NMR (H-C-OH) | 3.4 - 4.5 ppm | Protons on the carbon adjacent to the oxygen are deshielded. libretexts.org |
| ¹H NMR (-OH) | 2.0 - 5.0 ppm (variable) | Peak position can vary significantly based on solvent, concentration, and temperature; often appears as a broad singlet. libretexts.org |
This table provides general expected ranges for the alcohol functional group present in this compound and related compounds.
Structure
3D Structure
Properties
IUPAC Name |
[3-(3,5-difluorophenyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQBEFYGHVYWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680140 | |
| Record name | (3',5'-Difluoro[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885963-56-4 | |
| Record name | (3',5'-Difluoro[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3,5 Difluorophenyl Benzyl Alcohol
Retrosynthetic Analysis of the 3-(3,5-Difluorophenyl)benzyl alcohol Framework
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward chemical reactions. youtube.com
For this compound, the molecular structure is a biaryl methanol (B129727), presenting two primary points for logical disconnection.
C(aryl)-C(aryl) Bond Disconnection: The most strategic disconnection is the carbon-carbon bond connecting the two phenyl rings. This is a common approach for biaryl compounds. researchgate.net This disconnection simplifies the target molecule into two key synthons: a 3,5-difluorophenyl synthon and a 3-(hydroxymethyl)phenyl synthon. The corresponding real-world chemical reagents, or synthetic equivalents, for these synthons would be:
A nucleophilic 3,5-difluorophenyl species, such as (3,5-difluorophenyl)boronic acid or (3,5-difluorophenyl)magnesium bromide (a Grignard reagent).
An electrophilic benzyl (B1604629) species, such as 3-bromobenzyl alcohol or 3-bromobenzaldehyde (B42254).
C(aryl)-C(benzyl) Bond Disconnection: An alternative disconnection involves breaking the bond between the benzyl carbon and the unsubstituted phenyl ring. This would lead to a 3-(3,5-difluorophenyl)phenyl synthon and a hydroxymethyl synthon. This approach is generally less common for this type of molecule but represents another valid theoretical pathway.
The C(aryl)-C(aryl) bond disconnection is typically preferred as it leads directly to well-established and highly reliable carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov
Classical Synthetic Approaches to this compound
Classical approaches to synthesizing biaryl compounds often rely on robust and well-understood reaction mechanisms, such as transition-metal-catalyzed cross-coupling reactions.
A convergent synthesis involves preparing separate fragments of the molecule and then joining them together near the end of the synthetic sequence. For this compound, a highly effective convergent strategy involves a two-step process starting with a Suzuki-Miyaura cross-coupling reaction followed by a reduction. researchgate.net
Step 1: Suzuki-Miyaura Cross-Coupling. This step forms the core biaryl structure. It involves the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. nih.govorganic-chemistry.org In this case, (3,5-difluorophenyl)boronic acid is coupled with 3-bromobenzaldehyde. The aldehyde group is chosen over a benzyl alcohol at this stage because the hydroxyl group can sometimes interfere with organometallic reagents, whereas the aldehyde is robust under these conditions.
Step 2: Reduction of the Aldehyde. The intermediate product, 3-(3,5-difluorophenyl)benzaldehyde, is then reduced to the target primary alcohol. This transformation is reliably achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol. researchgate.net This method is highly chemoselective, reducing the aldehyde without affecting the aromatic rings.
This two-step sequence is efficient and provides a high yield of the final product, which can often be purified by simple recrystallization or column chromatography. researchgate.net
The synthesis of this compound relies on several key precursors and a pivotal intermediate. These compounds are fundamental to the convergent synthetic route described above.
Interactive Data Table: Key Compounds in Synthesis
| Compound Name | Molecular Formula | Role in Synthesis |
| (3,5-Difluorophenyl)boronic acid | C₆H₅BF₂O₂ | Precursor : Provides the 3,5-difluorophenyl moiety in the cross-coupling reaction. |
| 3-Bromobenzaldehyde | C₇H₅BrO | Precursor : Acts as the electrophilic partner in the cross-coupling reaction. |
| 3-(3,5-Difluorophenyl)benzaldehyde | C₁₃H₈F₂O | Intermediate : The product of the Suzuki coupling and the direct precursor to the target alcohol. |
| Sodium Borohydride | NaBH₄ | Reagent : A mild reducing agent used to convert the intermediate aldehyde to the final benzyl alcohol product. |
Development of Novel and Efficient Synthetic Routes for this compound
Modern organic synthesis focuses on developing more efficient, atom-economical, and environmentally benign methods. For biaryl methanols, this involves refining catalytic systems and exploring one-pot procedures.
The cornerstone of modern synthesis for this class of compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov The efficiency of this reaction is highly dependent on the catalytic system employed, which consists of a palladium source, a ligand, and a base.
Palladium Pre-catalysts : A variety of palladium(0) and palladium(II) sources can be used, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂].
Ligands : Ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Common choices include phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more advanced, sterically hindered biarylphosphine ligands such as SPhos and XPhos, which can improve reaction rates and yields.
Bases : A base, such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or sodium ethoxide (NaOEt), is required to activate the boronic acid for the transmetalation step.
Alternative catalytic strategies for forming the key C-C biaryl bond include other cross-coupling reactions like the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents), though the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and stability of the boronic acid reagents. nih.gov
Interactive Data Table: Example Catalytic Systems for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent System | Typical Conditions |
| Pd(OAc)₂ | Triphenylphosphine | Potassium Carbonate (K₂CO₃) | Toluene/Water | 80-100 °C |
| Pd₂(dba)₃ | SPhos | Potassium Phosphate (K₃PO₄) | Dioxane/Water | Room Temp - 80 °C |
| PdCl₂(dppf) | (dppf) | Sodium Carbonate (Na₂CO₃) | Dimethylformamide (DMF) | 90 °C |
Note: dba = dibenzylideneacetone; dppf = 1,1'-Bis(diphenylphosphino)ferrocene.
Stereoselective synthesis is not applicable to the direct preparation of this compound. The target molecule is achiral as its benzylic carbon atom is bonded to two hydrogen atoms (-CH₂OH group) and is therefore not a stereocenter.
However, if the synthetic target were a related chiral secondary alcohol, such as 1-(3-(3,5-difluorophenyl)phenyl)ethanol, stereoselective methods would be critical. In such a hypothetical case, the synthesis would proceed through the corresponding ketone, 1-(3-(3,5-difluorophenyl)phenyl)ethanone. The final step would involve an asymmetric reduction of the ketone to the alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric transfer hydrogenation, which would yield one enantiomer of the alcohol in excess over the other. Such stereocontrol is vital in medicinal chemistry, where different enantiomers of a molecule can have vastly different biological activities. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of greener solvents, alternative energy sources, and atom-economical reaction pathways.
One of the primary considerations in green synthesis is the replacement of conventional volatile organic compounds (VOCs) with more environmentally friendly alternatives. Water, supercritical fluids, and ionic liquids are often explored as reaction media. For biaryl couplings, such as the Suzuki or Negishi reactions that could be employed to form the core structure of this compound, the use of water as a solvent has gained significant attention. This approach not only minimizes the environmental impact of the solvent but can also in some cases enhance reaction rates and selectivity.
Furthermore, the development of catalytic systems that can be easily recovered and recycled is a cornerstone of green chemistry. For instance, in the synthesis of benzyl alcohol derivatives, heterogeneous catalysts can be employed. These solid-supported catalysts can be filtered off at the end of the reaction, reducing the amount of waste generated from catalyst removal and purification steps.
Energy efficiency is another important aspect. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating methods. This technique has been successfully applied to a variety of organic transformations, including cross-coupling reactions, and could be a viable green approach for the synthesis of this compound.
The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, also guide the choice of synthetic routes. Reactions such as direct C-H activation and coupling are being explored as alternatives to traditional cross-coupling reactions that often generate stoichiometric amounts of byproducts. While still an area of active research, these methods hold the promise of more atom-economical syntheses of complex molecules like this compound in the future.
Recent research has also focused on transition-metal-free radical coupling reactions for the synthesis of substituted alcohols, presenting a greener alternative to traditional methods that rely on heavy metal catalysts. nih.govchalmers.se These reactions often utilize readily available and less toxic reagents, further aligning with the principles of green chemistry. nih.govchalmers.se
Table 1: Comparison of Green Chemistry Approaches in Biaryl Synthesis
| Principle | Conventional Method | Green Alternative | Potential Advantages |
|---|---|---|---|
| Solvent | Toluene, THF | Water, Ionic Liquids | Reduced toxicity and environmental impact, potential for improved reaction rates. |
| Catalyst | Homogeneous Palladium Catalysts | Heterogeneous or Recyclable Catalysts | Ease of separation and reuse, reduced metal contamination in the product. |
| Energy | Conventional Heating (Reflux) | Microwave Irradiation | Shorter reaction times, lower energy consumption. |
| Atom Economy | Traditional Cross-Coupling (e.g., Stille) | Direct C-H Arylation | Reduced waste, fewer synthetic steps. |
Optimization of Reaction Conditions for this compound Production
The optimization of reaction conditions is a critical step in the development of a commercially viable and efficient synthesis of this compound. This process involves systematically varying reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.
Yield Enhancement Strategies
Several factors can be manipulated to enhance the yield of this compound. In the context of a Suzuki coupling reaction to form the biaryl linkage, the choice of catalyst, ligand, base, and solvent system is paramount. For instance, the use of highly active palladium catalysts, such as those based on bulky, electron-rich phosphine ligands, can significantly improve the efficiency of the cross-coupling step.
The stoichiometry of the reactants is another key parameter. A slight excess of one of the coupling partners, typically the boronic acid derivative, can be used to drive the reaction to completion. However, a large excess should be avoided to minimize waste and simplify purification.
Temperature and reaction time are also critical. While higher temperatures can increase the reaction rate, they can also lead to the formation of degradation products. Therefore, a careful balance must be struck to achieve a high conversion rate without compromising the stability of the product. The progress of the reaction should be monitored, for example by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time.
In the subsequent reduction of a corresponding aldehyde or carboxylic acid derivative to the benzyl alcohol, the choice of reducing agent is crucial. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can be effective, milder and more selective reagents such as sodium borohydride (NaBH4) may be preferred to avoid over-reduction or side reactions, especially if other reducible functional groups are present in the molecule.
Table 2: Hypothetical Optimization of a Suzuki Coupling for a 3-(3,5-Difluorophenyl)biaryl Intermediate
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh3)4 (3) | - | Na2CO3 | Toluene/H2O | 100 | 12 | 65 |
| 2 | Pd(OAc)2 (2) | SPhos | K3PO4 | Dioxane/H2O | 80 | 8 | 82 |
| 3 | PdCl2(dppf) (2) | - | Cs2CO3 | THF/H2O | 70 | 10 | 75 |
| 4 | Pd(OAc)2 (1) | XPhos | K2CO3 | 2-MeTHF/H2O | 90 | 6 | 91 |
Purity Profile Improvement
Improving the purity profile of this compound involves minimizing the formation of impurities during the reaction and effectively removing any that are formed during workup and purification.
One common source of impurities in cross-coupling reactions is homocoupling of the starting materials. This can often be suppressed by carefully controlling the reaction conditions, such as using a less reactive base or a lower reaction temperature. The choice of catalyst and ligand also plays a significant role in minimizing these side reactions.
During the workup, careful control of pH during aqueous extraction can be used to remove acidic or basic impurities. For example, a mild acidic wash could remove any unreacted boronic acid starting material.
The final purification is typically achieved through techniques such as column chromatography or recrystallization. For column chromatography, the choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation of the desired product from any remaining impurities. Recrystallization, if a suitable solvent system can be found, is often a highly effective method for obtaining a product with very high purity. The selection of an appropriate solvent or solvent mixture is key, where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
Table 3: Common Impurities and Their Mitigation Strategies
| Impurity Type | Potential Source | Mitigation/Removal Strategy |
|---|---|---|
| Homocoupled Products | Side reaction during cross-coupling | Optimization of catalyst, ligand, and base; careful control of reaction temperature. |
| Unreacted Starting Materials | Incomplete reaction | Driving the reaction to completion; selective extraction during workup; chromatographic separation. |
| Deboronated/Dehalogenated Byproducts | Side reaction during cross-coupling | Use of milder reaction conditions; selection of a more stable catalyst system. |
| Over-reduction Products | Non-selective reduction step | Use of a milder and more selective reducing agent; careful control of reaction temperature and stoichiometry. |
Chemical Reactivity and Transformation of 3 3,5 Difluorophenyl Benzyl Alcohol
Reactions Involving the Hydroxyl Functionality of 3-(3,5-Difluorophenyl)benzyl alcohol
The benzylic hydroxyl group is a primary site for various chemical reactions, including esterification, etherification, oxidation, and substitution.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach. ucalgary.ca To drive the equilibrium towards the ester product, either an excess of one of the reactants is used, or the water generated during the reaction is removed. ucalgary.ca Various catalysts can be employed to facilitate this transformation, including porous phenolsulphonic acid-formaldehyde resin (PAFR), which has shown high conversion rates for the esterification of benzyl (B1604629) alcohol with acetic acid. researchgate.net Another efficient method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which acts as a mild benzyl transfer reagent for the synthesis of benzyl esters. nih.govorganic-chemistry.org
Etherification: The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. organic-chemistry.org For the selective etherification of benzyl alcohols, especially in the presence of other hydroxyl groups, milder bases like silver oxide (Ag₂O) can be utilized. organic-chemistry.org An alternative approach is the use of zeolites as catalysts for the reaction of a benzyl alcohol with another alcohol, a process that can be carried out batchwise or continuously. google.com Furthermore, a method for the chemoselective conversion of benzyl alcohols to their methyl or ethyl ethers in the presence of other hydroxyl groups involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol. organic-chemistry.org
Table 1: Selected Methods for Esterification and Etherification of Benzyl Alcohols
| Transformation | Reagents and Conditions | Key Features |
|---|---|---|
| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄), reflux | Equilibrium-driven; water removal or excess reactant improves yield. ucalgary.ca |
| Carboxylic acid, Porous Polymeric Acid Catalyst (PAFR) | High conversion under relatively mild conditions. researchgate.net | |
| Carboxylic acid, 2-benzyloxy-1-methylpyridinium triflate | Mild, neutral conditions suitable for sensitive substrates. nih.govorganic-chemistry.org | |
| Etherification | Alkyl halide, strong base (e.g., NaH) | Classic Williamson synthesis. organic-chemistry.org |
| Another alcohol, zeolite catalyst | Can be performed in batch or continuous flow. google.com |
The oxidation of the primary alcohol group in this compound to an aldehyde is a fundamental transformation. Care must be taken to avoid over-oxidation to the corresponding carboxylic acid. A variety of oxidizing agents and catalytic systems have been developed for this purpose. beilstein-journals.org N-heterocycle-stabilized iodanes (NHIs) have been shown to be effective for the mild oxidation of activated alcohols to aldehydes with high yields and without significant over-oxidation. beilstein-journals.org Another approach involves electrocatalytic oxidation, which presents a sustainable alternative by avoiding the need for chemical oxidants. nih.gov For instance, a copper monosubstituted phosphotungstate-based polyacrylate resin (Cu-LPOMs@PPAR) catalyst fabricated using 3D printing has been successfully used for the electrocatalytic oxidation of benzyl alcohol to benzaldehyde (B42025). nih.gov Palladium-based catalysts, such as palladium acetate (B1210297) in the presence of an ionic liquid, can also facilitate the selective oxidation of benzyl alcohols to aldehydes using oxygen from the air. researchgate.net Studies on the OH-initiated oxidation of benzyl alcohol have shown that benzaldehyde is a primary product, with its formation branching ratio being influenced by reaction conditions such as the concentration of nitrogen oxides. copernicus.orgcopernicus.org
Table 2: Reagents for the Oxidation of Benzyl Alcohols to Aldehydes
| Reagent/System | Conditions | Notes |
|---|---|---|
| N-heterocycle-stabilized iodanes (NHIs) | Chloride additives, mild conditions | High selectivity for aldehyde, minimizes over-oxidation. beilstein-journals.org |
| Electrocatalysis (e.g., Cu-LPOMs@PPAR) | Constant voltage, electrolyte | Sustainable method, avoids chemical oxidants. nih.gov |
| Palladium acetate/Ionic liquid | Room temperature, air | "Green" procedure with recyclable components. researchgate.net |
The hydroxyl group of this compound can be replaced by a halogen atom through a nucleophilic substitution reaction. This can be achieved by reacting the alcohol with a halogenating agent. google.com Common halogenating agents include hydrogen halides (such as HCl or HBr), phosphorus halides, and thionyl chloride. google.comgoogle.com The reaction with hydrogen halides may be facilitated by the presence of an acid catalyst like sulfuric acid. google.com A highly chemoselective method for the chlorination of benzyl alcohols under neutral conditions utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO). This method is rapid and compatible with acid-labile functional groups, showing high selectivity for benzyl alcohols over aliphatic alcohols. organic-chemistry.org The choice of halogenating agent and reaction conditions can be tailored to achieve the desired benzyl halide. google.com
Transformations of the Difluorophenyl Moiety in this compound
The difluorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. However, it can participate in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Conversely, the electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring. beilstein-journals.org For instance, in related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom can be displaced by various nucleophiles. beilstein-journals.org
The carbon-fluorine bonds of the difluorophenyl ring are generally strong and less reactive in typical palladium-catalyzed cross-coupling reactions compared to carbon-bromine or carbon-iodine bonds. However, under specific catalytic conditions, C-F bond activation is possible. More commonly, the aromatic ring of a derivative of this compound, such as a corresponding aryl halide or triflate, could participate in metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid, is a powerful tool for forming carbon-carbon bonds. rsc.orgnih.govresearchgate.net If the this compound were converted to a halide (e.g., 3-(3,5-difluorophenyl)benzyl bromide), the primary site of coupling would likely be the benzylic C-Br bond. researchgate.net However, if an additional leaving group were present on the aromatic ring, coupling at that position could be achieved. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful method for C-C bond formation, including the coupling of benzylic alcohol derivatives. nih.gov These reactions can proceed with high stereospecificity. nih.gov
Selective Functionalization Strategies for this compound
The selective functionalization of this compound is crucial for its incorporation into more complex molecular architectures. Strategies primarily target the hydroxyl group, but the aromatic ring can also be functionalized under specific conditions. The electron-withdrawing nature of the fluorine atoms can impact the reactivity of the benzylic alcohol.
One common transformation of primary benzylic alcohols is their conversion to benzyl halides. For instance, the related compound 3,5-dichlorobenzyl alcohol has been converted to 3,5-dichlorophenylacetonitrile by first reacting it with boiling thionyl chloride (SOCl₂) to form the corresponding benzyl chloride, which is then reacted with sodium cyanide (NaCN) sigmaaldrich.com. A similar strategy could be applicable to this compound.
The hydroxyl group can also be a leaving group in substitution reactions. In a general method for the synthesis of unsymmetrical benzyl ethers, benzyl alcohols can undergo cross-dehydrative etherification with various aliphatic alcohols in the presence of an iron(II) trifluoromethanesulfonate (B1224126) [Fe(OTf)₂] catalyst and a pyridine (B92270) bis-imidazoline ligand researchgate.net. This method is noted for its high chemoselectivity, avoiding the formation of symmetrical ether by-products researchgate.net.
Furthermore, the selective N-functionalization of arylhydrazines has been demonstrated using primary benzylic alcohols in the presence of a triphenylphosphine (B44618) (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) system. This metal- and base-free method allows for the regiospecific synthesis of N¹-benzyl arylhydrazines under mild conditions with short reaction times nih.gov.
The following table summarizes representative functionalization reactions applicable to benzylic alcohols, which could be adapted for this compound.
| Precursor | Reagents | Product Type | Reference |
| 3,5-Dichlorobenzyl alcohol | 1. SOCl₂ 2. NaCN | Benzyl cyanide | sigmaaldrich.com |
| Benzyl alcohol | Aliphatic alcohol, Fe(OTf)₂, Pyridine bis-imidazoline ligand | Unsymmetrical benzyl ether | researchgate.net |
| Primary benzylic alcohol | Arylhydrazine, PPh₃, DDQ | N¹-benzyl arylhydrazine | nih.gov |
Reaction Mechanism Studies Related to this compound
While specific reaction mechanism studies for this compound are not extensively detailed in the literature, the mechanisms for the reactions of benzyl alcohols, in general, are well-established and provide a strong basis for understanding its reactivity.
For the conversion of benzyl alcohols to benzyl halides using reagents like ammonium (B1175870) halides in ionic liquids, mechanistic evidence suggests an Sₙ2 substitution of the hydroxyl group. The hydroxyl group is activated through hydrogen-bonding with the acidic proton of the imidazolium (B1220033) cation in the ionic liquid researchgate.net. However, for benzyl substrates, equilibrium involving the formation of dibenzyl ether can complicate the reaction and affect yields researchgate.net.
In the context of gas-phase atmospheric chemistry, the reaction of benzyl alcohol with nitrate (B79036) radicals (NO₃•) has been studied using density functional theory. The results indicate that hydrogen abstraction from the methylene (B1212753) (-CH₂-) group is an energetically favorable pathway researchgate.net. This leads to the formation of a (C₆H₅)CH(•)(OH) radical, which can rearrange to a (C₆H₅)CH₂O(•) radical. This alkoxy radical can then react further, for instance, with NO₂ to form benzyl nitrate researchgate.net. The presence of electron-withdrawing fluorine atoms on the phenyl ring of this compound would likely influence the rate and regioselectivity of such radical abstraction reactions.
Catalytic etherification of alcohols, for example using platinum chloro complexes, is proposed to proceed via oxidative addition of the alcohol to form an intermediate alkyl platinum(IV) derivative. This is followed by reductive elimination, prompted by another alcohol molecule, to yield the ether and regenerate the catalyst researchgate.net.
The table below outlines proposed mechanistic pathways for key reactions involving benzyl alcohols.
| Reaction Type | Proposed Mechanism | Key Intermediates | Reference |
| Halogenation (in ionic liquid) | Sₙ2 substitution of activated hydroxyl group | Activated alcohol-ionic liquid complex | researchgate.net |
| Radical Reaction (with NO₃•) | H-abstraction from the methylene group | (C₆H₅)CH(•)(OH), (C₆H₅)CH₂O(•) | researchgate.net |
| Catalytic Etherification (Pt catalyst) | Oxidative addition-reductive elimination | Alkyl platinum(IV) derivative | researchgate.net |
Derivatization and Analogue Synthesis from 3 3,5 Difluorophenyl Benzyl Alcohol
Design Principles for Derivatives of 3-(3,5-Difluorophenyl)benzyl alcohol
The design of new molecules from the this compound scaffold is guided by established principles of medicinal and materials chemistry. The primary objectives often include modulating biological activity, enhancing material properties, or creating specific structural motifs for further chemical elaboration.
The benzyl (B1604629) alcohol moiety is the most common site for derivatization due to the reactivity of the hydroxyl group. Key modifications include:
Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, introducing new functionalities for amide coupling or other condensation reactions.
Halogenation: Conversion of the hydroxyl group to a halide, such as a benzyl bromide or chloride, creates an excellent electrophilic site. google.comchemicalbook.com This is often the first step in synthesizing ethers, esters, and amines via nucleophilic substitution. For example, treatment with hydrobromic acid and sulfuric acid can yield 3-(3,5-difluorophenyl)benzyl bromide. chemicalbook.com
Esterification and Etherification: Direct reaction of the alcohol to form esters and ethers introduces a wide range of lipophilic or functional groups. These reactions are fundamental for creating prodrugs or modifying solubility.
Amination: The alcohol can be converted into a primary, secondary, or tertiary amine, a critical transformation for synthesizing many biologically active compounds. This can be achieved through methods like palladium-catalyzed N-alkylation using primary amines. organic-chemistry.org
Carbon-Carbon Bond Formation: The benzylic position can be functionalized to form new C-C bonds. For instance, related benzyl alcohols can undergo β-alkylation with other alcohols to form more complex structures like 1,3-diphenylpropan-1-ols. nih.gov
Direct Fluorination: Advanced techniques allow for the direct fluorination of the benzylic C-H bond, replacing a hydrogen atom with fluorine to further modulate the electronic properties of the side chain. organic-chemistry.org
Modifying the substitution pattern on the 3,5-difluorophenyl ring of the final product is synthetically challenging due to the high stability of the C-F bonds. Therefore, design principles in this area focus on de novo synthesis rather than post-synthetic modification. The strategy involves:
Varying the Starting Materials: To achieve different substitution patterns, chemists typically start with an appropriately substituted phenylboronic acid or halide during the initial Suzuki or other cross-coupling reaction that forms the biphenyl (B1667301) core.
Influence of Fluorine Atoms: The existing 3,5-difluoro pattern is a key design element. The strong electron-withdrawing nature of fluorine atoms significantly influences the electronic character of the phenyl ring, affecting acidity, hydrogen bonding capability, and metabolic stability. This pattern is often intentionally designed to block metabolic oxidation at the 3 and 5 positions. vulcanchem.com
Synthesis of Ethers, Esters, and Amines Derived from this compound
The conversion of the benzyl alcohol functionality into ethers, esters, and amines represents the most direct and widely used derivatization strategies.
Ethers: The synthesis of ethers from this compound is commonly achieved via the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. libretexts.org
Esters: Benzyl esters can be prepared through several effective methods:
Fischer Esterification: Reaction with a carboxylic acid under acidic catalysis. However, for a somewhat unreactive alcohol like a benzyl alcohol, more robust methods are often preferred. nih.gov
Reaction with Acyl Chlorides: A highly efficient method where the alcohol reacts with an acyl chloride, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct.
Catalytic Esterification: Niobium(V) chloride (NbCl₅) has been shown to be an effective promoter for the esterification of benzyl alcohol with various carboxylic acids at room temperature. nih.gov Other protocols use catalysts like p-toluenesulfonic acid under solvent-free conditions. organic-chemistry.org
Amines: The synthesis of benzylic amines from the corresponding alcohol can be accomplished through various one-pot procedures. A notable method involves a palladium-catalyzed reaction between the benzyl alcohol and a primary amine, which proceeds without the need for additives and is effective for a broad range of substrates. organic-chemistry.org Another approach uses samarium(II) iodide (SmI₂) as a catalyst for the monobenzylation of aromatic amines with benzyl alcohols under microwave conditions, with water as the only byproduct.
Interactive Table of Derivative Synthesis
| Derivative Type | General Reaction | Reagents & Conditions | Example Product Structure |
|---|
| Ether | Williamson Ether Synthesis | 1. NaH (or other strong base) 2. R-X (e.g., CH₃I, CH₃CH₂Br) | | | Ester | Acylation | R-COCl, Pyridine | | | Amine | Reductive Amination / Catalytic N-Alkylation | R-NH₂, Pd catalyst | |
Note: The structures in the table are representative examples.
Preparation of Heterocyclic Analogues Incorporating this compound Fragments
The 3-(3,5-difluorophenyl)benzyl moiety is a valuable building block for constructing complex heterocyclic systems, particularly in the field of drug discovery.
Indazoles: The fragment is found in potent pharmaceutical agents. For example, N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide is a known kinase inhibitor. Its synthesis involves the use of 5-(3,5-difluoro-benzyl)-1H-indazol-3-ylamine as a key intermediate, demonstrating the incorporation of the difluorobenzyl group into a complex heterocyclic framework. google.com
Pyrazoles: Analogues containing a 3,5-bis(trifluoromethyl)phenyl group attached to a pyrazole (B372694) ring have been synthesized and shown to be potent growth inhibitors of drug-resistant bacteria. nih.gov A similar synthetic strategy could be employed using a 3-(3,5-difluorophenyl) precursor to generate novel pyrazole-based antibacterial agents.
Naphthoquinones: A library of fluorinated 3-benzylmenadiones (a naphthoquinone structure) was synthesized to block metabolic pathways of potential antiplasmodial drugs. mdpi.com This demonstrates how the benzyl fragment can be appended to a quinone system.
Thiazolidinones: One-pot, three-component reactions can be used to synthesize complex heterocycles like (2Z,5Z)-3-benzyl-5-(2-oxo-5-aryl-3(2H)-furanylidene)-2-(phenylimino)-1,3-thiazolidin-4-ones, showcasing a pathway to incorporate benzyl groups into thiazolidinone scaffolds. researchgate.net
Generation of Polymeric Precursors and Oligomers from this compound
Benzyl alcohols can serve as monomers for oligomerization and polymerization reactions, typically under acidic conditions. Studies on the analogous 3,5-dimethyl benzyl alcohol have shown that it can undergo linear oligomerization when treated with a montmorillonite (B579905) clay catalyst. researchgate.netnih.gov This process involves the acid-catalyzed self-condensation of the benzyl alcohol. The reaction proceeds through the formation of a benzylic carbocation, which then attacks another monomer unit. This leads to the formation of dihydroanthracene and, subsequently, fully aromatic anthracene (B1667546) derivatives through the loss of protons. researchgate.netmdpi.com It is conceivable that this compound could undergo a similar clay-promoted oligomerization to produce novel fluorinated polycyclic aromatic hydrocarbons, which could be of interest as precursors for advanced materials.
Methodologies for Library Synthesis of this compound Analogues
The efficient generation of a large number of structurally diverse analogues—a compound library—is crucial for high-throughput screening in drug discovery. Several synthetic methodologies are well-suited for this purpose when using this compound or its precursors as a starting point.
A study on the synthesis of a library of 6-fluoro-3-benzylmenadione analogues highlights several effective strategies: mdpi.com
Kochi-Anderson Reaction: This reaction involves the decarboxylative coupling of a phenylacetic acid with a quinone, which can be used to append different substituted benzyl groups to a core structure.
Photoredox Benzylation: A modern synthetic method that uses light to catalyze the reaction between a quinone and a benzyl bromide, allowing for mild and efficient library construction.
Suzuki Coupling: This powerful palladium-catalyzed cross-coupling reaction is ideal for library synthesis. One could couple a boronic ester or acid derivative of the 3-(3,5-difluorophenyl)benzyl fragment with a variety of halogenated heterocyclic or aromatic cores to quickly generate a diverse set of analogues. mdpi.com
These parallel synthesis techniques enable the rapid creation of dozens or hundreds of related compounds by varying one of the coupling partners, making them ideal for exploring the structure-activity relationship of derivatives based on the this compound scaffold.
Computational and Theoretical Studies of 3 3,5 Difluorophenyl Benzyl Alcohol
Conformational Analysis of 3-(3,5-Difluorophenyl)benzyl alcohol
The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bond connecting the two phenyl rings and the bond connecting the benzyl (B1604629) CH₂ group to its phenyl ring. A conformational analysis would be performed by systematically rotating these bonds (i.e., scanning the potential energy surface) to identify the most stable conformers (energy minima).
The key dihedral angle is the one between the two aromatic rings. The planarity or twisting of these rings significantly affects the molecule's electronic properties and steric profile. Calculations would likely reveal that a non-planar (twisted) conformation is the most stable due to the steric hindrance between the ortho-hydrogens on the adjacent rings. The orientation of the -CH₂OH group relative to the phenyl ring would also be determined to find the lowest energy state.
Spectroscopic Property Predictions for this compound (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts would be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts would be compared to a standard reference (e.g., tetramethylsilane) to predict the NMR spectrum. These predictions are highly useful for assigning peaks in an experimental spectrum. For instance, the fluorine atoms would cause characteristic splitting patterns in the ¹³C NMR spectrum for the carbons in the difluorinated ring due to C-F coupling. nih.gov
IR Spectroscopy: The vibrational frequencies and their corresponding intensities would be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of specific absorption bands to particular vibrational modes of the molecule, such as the O-H stretch of the alcohol, C-H stretches of the aromatic rings, C-O stretch, and the characteristic C-F stretching vibrations. Comparing the computed spectrum with an experimental one helps confirm the molecular structure. mdpi.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results would predict the wavelength of maximum absorption (λ_max) and would be related to the π → π* and n → π* transitions within the aromatic system. nih.gov
Table 3: Hypothetical Predicted Spectroscopic Data (Note: This table illustrates the type of data generated from spectroscopic predictions.)
| Spectroscopy | Predicted Feature | Hypothetical Value/Range |
|---|---|---|
| ¹³C NMR | Chemical Shift for C-F | 160-165 ppm (doublet) |
| IR | O-H Stretch Frequency | 3300-3400 cm⁻¹ |
| IR | C-F Stretch Frequency | 1100-1200 cm⁻¹ |
| UV-Vis | λ_max for π → π* transition | 250-270 nm |
Molecular Dynamics Simulations for this compound Systems
While quantum chemical calculations examine the properties of a single, often isolated, molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a system containing many molecules over time. An MD simulation of this compound would typically involve placing a number of these molecules in a simulation box, often with a solvent like water or an organic solvent, to study condensed-phase properties.
Such simulations could provide insights into:
Solvation Effects: How the molecule is solvated and how it interacts with solvent molecules through hydrogen bonds or other non-covalent interactions.
Conformational Dynamics: How the molecule samples different conformations in solution at a given temperature.
Aggregate Formation: Whether the molecules tend to self-associate or form aggregates in solution, which could be driven by π–π stacking interactions between the aromatic rings.
Reaction Pathway and Transition State Analysis of this compound Transformations
Theoretical chemistry can be used to model chemical reactions involving this compound. For a given transformation, such as the oxidation of the alcohol to an aldehyde or its conversion to an ether or ester, computational methods can map out the entire reaction pathway.
This involves:
Locating Transition States (TS): Identifying the high-energy transition state structure that connects the reactants and products.
Calculating Activation Energies: Determining the energy barrier (activation energy) for the reaction by calculating the energy difference between the reactants and the transition state. This allows for the prediction of reaction rates.
Reaction Mechanism Elucidation: By mapping the full energy profile, including any intermediates, the detailed step-by-step mechanism of the reaction can be understood. For example, studying the reaction of the alcohol with a brominating agent would clarify the energetics of the substitution reaction.
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Derivatives
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. vulcanchem.com These models are invaluable in chemical and pharmaceutical research for predicting the properties of novel molecules, thereby saving time and resources that would otherwise be spent on extensive experimental synthesis and testing. mdpi.com For a compound such as this compound and its derivatives, QSPR can be a powerful tool to predict various characteristics, including but not limited to, boiling point, solubility, partition coefficient (logP), and potential biological activity or toxicity. nih.govnih.gov The fundamental principle of QSPR is that the variations in the properties of a group of structurally related compounds are a direct function of the variations in their molecular structures. researchgate.net
Detailed Research Findings
While specific QSPR studies on this compound are not extensively documented in publicly available literature, the methodology can be applied by examining a series of its derivatives. A hypothetical QSPR study would follow a structured approach, beginning with the selection of a dataset of compounds, followed by the calculation of molecular descriptors, model development, and rigorous validation.
A typical QSPR analysis involves several key stages:
Dataset Selection: A series of derivatives of this compound would be selected. These derivatives would feature systematic variations in their molecular structure, such as the addition or modification of substituent groups at different positions on the phenyl rings.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure. wiley.com They can be broadly categorized into:
Topological descriptors: These describe the atomic connectivity in the molecule.
Geometrical descriptors: These relate to the 3D arrangement of the atoms.
Electrostatic descriptors: These quantify the charge distribution within the molecule. nih.gov
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecules. researchgate.net
Model Development: Using statistical techniques such as Multiple Linear Regression (MLR), a mathematical equation is developed that links the calculated descriptors to the experimental property of interest. researchgate.net The goal is to find the best combination of descriptors that can accurately predict the property.
Model Validation: The predictive power of the developed QSPR model is assessed using various validation techniques. A common method is leave-one-out cross-validation, which ensures the robustness and reliability of the model. researchgate.net
For instance, a QSPR model could be developed to predict the n-octanol/water partition coefficient (logP), a crucial parameter in drug discovery that influences a compound's pharmacokinetic profile. For a series of derivatives of this compound, a hypothetical QSPR model might take the following form:
logP = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c₀, c₁, c₂, ..., cₙ are constants determined from the regression analysis, and D₁, D₂, ..., Dₙ are the selected molecular descriptors.
The following interactive data table presents a hypothetical QSPR study for a set of derivatives of this compound, predicting their logP values based on two hypothetical molecular descriptors: Molecular Surface Area (MSA) and Total Polar Surface Area (TPSA).
| Compound Name | Substituent (R) | Molecular Surface Area (MSA) (Ų) | Total Polar Surface Area (TPSA) (Ų) | Experimental logP | Predicted logP |
|---|---|---|---|---|---|
| This compound | -H | 250.5 | 20.2 | 3.10 | 3.12 |
| 4'-Methyl-3-(3,5-difluorophenyl)benzyl alcohol | 4'-CH₃ | 275.2 | 20.2 | 3.55 | 3.58 |
| 4'-Chloro-3-(3,5-difluorophenyl)benzyl alcohol | 4'-Cl | 278.1 | 20.2 | 3.80 | 3.79 |
| 4'-Nitro-3-(3,5-difluorophenyl)benzyl alcohol | 4'-NO₂ | 285.6 | 66.0 | 3.25 | 3.23 |
| 3'-(3,5-Difluorophenyl)biphenyl-4-carbonitrile | 4'-CN | 280.3 | 44.0 | 3.40 | 3.42 |
The data in the table above is for illustrative purposes to demonstrate the application of QSPR modeling. The "Predicted logP" values are calculated based on a hypothetical linear regression model. In a real research scenario, these values would be the output of a validated QSPR equation.
The development of such QSPR models for this compound and its derivatives would enable the prediction of important physicochemical and biological properties, facilitating the rational design of new compounds with desired characteristics for various applications, including pharmaceuticals and materials science. researchgate.net
Advanced Applications and Material Science Potential of 3 3,5 Difluorophenyl Benzyl Alcohol and Its Derivatives
3-(3,5-Difluorophenyl)benzyl alcohol as a Building Block in Organic Synthesis
This compound is a valuable organic building block, providing a synthetically accessible scaffold for creating more complex molecular architectures. researchgate.net Its utility stems from two key features: the reactive hydroxyl group and the robust, electronically modified biaryl core.
The primary alcohol group can undergo a variety of well-established transformations. For instance, it can be readily oxidized to form the corresponding aldehyde, 3-(3,5-difluorophenyl)benzaldehyde, using a range of modern, mild oxidizing agents that avoid overoxidation to the carboxylic acid. copernicus.orgbeilstein-journals.org This aldehyde is a crucial intermediate for reactions such as reductive amination or the formation of imines and other C=N bonded systems.
Alternatively, the alcohol can participate in etherification reactions. organic-chemistry.orgnih.gov For example, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or reductive etherification of the corresponding aldehyde can produce a diverse range of ethers, adding functionality and modifying physical properties like solubility. organic-chemistry.orgnih.gov Esterification with carboxylic acids or their derivatives is another straightforward modification.
The benzyl (B1604629) alcohol can also be converted into a more reactive leaving group. Treatment with reagents like thionyl chloride or phosphorus tribromide would transform the alcohol into the corresponding 3-(3,5-difluorophenyl)benzyl halide. These halides are potent electrophiles, ideal for C-C bond-forming cross-coupling reactions or for alkylating various nucleophiles, which is a key step in the synthesis of many pharmaceutical agents and ligands for catalysis. beilstein-journals.orgnih.gov A documented synthesis of (4-Bromo-3,5-difluorophenyl)methanol, a closely related analogue, proceeds via the reduction of the corresponding benzoic acid with a borane-tetrahydrofuran (B86392) complex, a route that is also applicable for the synthesis of the title compound. illinois.edu
Precursors for Advanced Materials
The unique combination of a rigid biaryl structure and electron-withdrawing fluorine atoms makes this compound and its derivatives highly promising precursors for advanced materials with tailored properties.
Monomers for Polymer Synthesis
Fluorinated polymers, particularly polyimides, are renowned for their exceptional thermal stability, chemical resistance, and desirable dielectric and optical properties. wustl.eduacs.org The incorporation of fluorine, often through hexafluoroisopropylidene (-C(CF₃)₂-) groups or fluorinated backbones, is a proven strategy to lower the dielectric constant, reduce moisture absorption, and increase optical transparency by disrupting inter-chain charge-transfer complexes. kpi.uasemanticscholar.orgnih.gov
While direct polymerization of this compound is less common, its derivatives are ideal monomer candidates. For example, conversion of the benzyl alcohol to an amine, followed by further functionalization, can yield a fluorinated diamine. Such a monomer, when polymerized with a dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA), would produce a highly fluorinated polyimide. kpi.uaresearchgate.net Research on analogous fluorinated diamines demonstrates that these polymers exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications in microelectronics and flexible displays. nih.govresearchgate.net
| Diamine Monomer Structure | Dianhydride | Glass Transition Temp. (Tg) | Tensile Strength (MPa) | Optical Transparency (@450nm) |
|---|---|---|---|---|
| 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl | 6FDA | >350 °C | >90 MPa | >85% |
| (2,5-Bis(4-amino-3-trifluoromethylphenoxy)phenyl)diphenylphosphine oxide | 6FDA | 246-286 °C | 72-153 MPa | >86% |
| 2,2'-Bis(trifluoromethyl)-4,4'-bis[4-(4-amino-3-methyl)benzamide]biphenyl | 6FDA | >350 °C | - | >74% |
Data synthesized from analogous systems reported in literature. nih.govresearchgate.net
Intermediates for Liquid Crystals
Fluorinated biphenyl (B1667301) and terphenyl compounds are mainstays of modern liquid crystal (LC) displays. nih.govresearchgate.net The introduction of lateral fluorine atoms into the mesogenic (liquid crystal-forming) core has a profound impact on the material's properties. It can lower the melting point, modulate the dielectric anisotropy (Δε), and influence the birefringence (Δn). The 3-(3,5-difluorophenyl)phenyl core of the title compound is structurally analogous to fluorinated terphenyls used in advanced LC mixtures. kpi.ua
The bent shape of the this compound core is also significant. Liquid crystals composed of bent-core molecules are known to form novel mesophases with unique properties, such as spontaneous biaxiality and giant flexoelectric responses, which are of interest for next-generation displays. aps.orgaps.org By modifying the benzyl alcohol group into different end-chains (e.g., alkyl, alkoxy, or cyano groups), a family of liquid crystals can be synthesized. The difluoro substitution pattern is expected to increase the dihedral angle between the phenyl rings, which can help decrease the melting point and enhance miscibility in LC mixtures. kpi.ua
Components for Optoelectronic Materials
The optoelectronic properties of organic molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for their use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). copernicus.orgresearchgate.net Introducing electron-withdrawing groups, such as fluorine, is a key strategy for tuning these energy levels. semanticscholar.org
Computational studies on similar aromatic systems show that fluorine substitution effectively lowers both HOMO and LUMO energy levels. colab.wsnih.gov The 3,5-difluoro substitution pattern on one of the phenyl rings in this compound creates a significant dipole moment and lowers the LUMO energy, making the molecule a better electron acceptor. This tailored electronic structure is beneficial for materials used in electron transport layers or as hosts in phosphorescent OLEDs. By converting the benzyl alcohol into other functional groups (e.g., amines, phosphine (B1218219) oxides, or extended conjugated systems), a wide array of optoelectronic materials can be derived from this versatile scaffold. fluorochem.co.uknih.gov
| Molecule Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pentacene (unsubstituted) | -4.85 | -2.95 | 1.90 |
| Perfluoropentacene | -6.05 | -4.35 | 1.70 |
| 5-Carbazole-substituted Benzene (B151609) with -OCF3 group | -5.73 | -1.41 | 4.32 |
| 5-Carbazole-substituted Benzene with -SF5 group | -5.65 | -1.80 | 3.85 |
Data from computational studies on analogous systems, demonstrating the effect of fluorination on frontier orbital energies. semanticscholar.org
Applications in Catalysis and Ligand Design (if applicable as a ligand precursor)
While not a ligand itself, this compound is an excellent precursor for synthesizing novel ligands for transition metal catalysis. The development of N-heterocyclic carbenes (NHCs) and phosphines has revolutionized catalysis, and their properties are tuned by the electronic and steric nature of their substituents. beilstein-journals.orgnih.govbeilstein-journals.org
A common route to NHC precursors involves the double alkylation of an imidazole (B134444) with a benzyl halide. beilstein-journals.orgresearchgate.net this compound can be readily converted to the corresponding benzyl chloride or bromide. Subsequent reaction with imidazole would yield a 1,3-bis(3-(3,5-difluorophenyl)benzyl)imidazolium salt. beilstein-journals.org Deprotonation of this salt would generate the free NHC. The electron-withdrawing difluorophenyl groups are expected to increase the π-acidity of the NHC ligand, which can stabilize electron-rich metal centers and influence the catalytic activity and selectivity of the resulting metal complex. manchester.ac.uk
Similarly, the derived benzyl halide can be used to alkylate secondary phosphines (e.g., diphenylphosphine) to create novel tertiary phosphine ligands. beilstein-journals.orgnih.gov The fluorinated biaryl moiety would act as a remote electronic modulator of the phosphorus center, providing a handle to fine-tune the performance of catalysts used in cross-coupling, hydrogenation, or other important organic transformations.
Role of Fluorinated Benzyl Alcohols in Chemical Probe Development
Chemical probes are essential tools for identifying and studying biological targets, such as proteins. nih.gov A typical photoaffinity label (PAL), a type of chemical probe, consists of three parts: a recognition element that binds to the target, a photoreactive group that forms a covalent bond upon irradiation with light, and a reporter tag for detection and isolation. acs.orgnii.ac.jpnih.gov
This compound is an ideal scaffold for constructing such probes.
Recognition Element : The rigid, fluorinated biaryl structure can serve as the pharmacophore that specifically interacts with a protein's binding pocket.
Synthetic Handle : The benzyl alcohol group is a versatile attachment point. It can be used to link a photoreactive moiety, such as a diazirine or benzophenone, and a reporter tag, like biotin (B1667282) for affinity purification or an alkyne for "click chemistry" ligation. wustl.edu A related compound, (4-amino-3,5-difluorophenyl)methanol, has been used to synthesize photoswitchable ligands, demonstrating the utility of this scaffold in creating photoactive molecules. jst.go.jp
¹⁹F NMR Reporter : The presence of fluorine atoms is a significant advantage for biophysical studies. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions, as the fluorine signal is highly sensitive to its local chemical environment and there is no background signal from biological systems. beilstein-journals.org A probe built from this compound would allow researchers to monitor binding events and conformational changes in real-time using ¹⁹F NMR.
By combining these features, derivatives of this compound can be developed into sophisticated chemical probes for identifying new drug targets and elucidating complex biological mechanisms.
Future Perspectives and Research Directions for 3 3,5 Difluorophenyl Benzyl Alcohol
Unexplored Synthetic Avenues
While the synthesis of fluorinated biaryl compounds is an active area of research, specific, high-yield, and scalable methods for 3-(3,5-Difluorophenyl)benzyl alcohol are not extensively documented in publicly available literature. Current approaches often rely on multi-step sequences. Future research could focus on developing more direct and efficient synthetic strategies.
Table 1: Potential Synthetic Routes for this compound
| Reaction Type | Starting Materials | Key Reagents and Conditions | Potential Advantages |
| Suzuki-Miyaura Coupling | 3-Bromobenzyl alcohol (or a protected form), (3,5-Difluorophenyl)boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Ethanol/Water) | High functional group tolerance, commercially available starting materials. |
| Grignard Reaction | 3-Bromobenzyl alcohol, 3,5-Difluorobromobenzene | Magnesium, transition metal catalyst (e.g., iron or palladium-based) for cross-coupling | Cost-effective reagents. researchgate.net |
| Reduction of Ketone | 3-(3,5-Difluorobenzoyl)benzaldehyde | Reducing agent (e.g., NaBH₄) | Direct reduction to the desired alcohol. |
Further exploration into C-H activation methodologies could also provide a novel and atom-economical route. For instance, the direct arylation of benzyl (B1604629) alcohol at the 3-position with a 3,5-difluorophenyl source would represent a significant advancement.
Potential for Green and Sustainable Chemical Processes Involving this compound
The principles of green chemistry are increasingly integral to modern synthetic planning. For a molecule like this compound, several avenues for sustainable processes exist.
Catalytic Oxidations: The benzyl alcohol moiety is a prime target for oxidation to the corresponding aldehyde or carboxylic acid, which are valuable intermediates. Research into heterogeneous photocatalysis, potentially using modified TiO₂ or other semiconductor materials, could enable solvent-free oxidation using air as the oxidant. rsc.org This approach would minimize waste and avoid the use of stoichiometric, often toxic, oxidizing agents. rsc.org
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases or oxidases, could offer highly selective and environmentally benign transformations of the alcohol group. Directed evolution of these enzymes could tailor their activity specifically for this fluorinated substrate.
Use of Greener Solvents: Exploring the use of benzyl alcohol itself, or derivatives, as a solvent for reactions like lignin (B12514952) fractionation points towards the potential for more sustainable solvent choices in processes involving this compound. researchgate.net
Table 2: Green Chemistry Approaches for Transformations of this compound
| Transformation | Green Method | Potential Catalyst/Reagent | Sustainability Benefit |
| Oxidation to Aldehyde | Photocatalytic Oxidation | Modified TiO₂, visible light | Use of air as oxidant, ambient conditions. rsc.org |
| Oxidation to Aldehyde | Catalytic Oxidation with Nitrates | Ferric nitrate (B79036) | High conversion and selectivity. nih.gov |
| Etherification | Chemoselective Etherification | 2,4,6-Trichloro-1,3,5-triazine/DMSO | High chemoselectivity, avoiding protection/deprotection steps. organic-chemistry.org |
| Deoxyfluorination | Visible-light Photocatalysis | SF₆ as fluorinating reagent | Utilizes a potent greenhouse gas as a reagent. rsc.org |
Integration into Complex Molecular Architectures
The true value of a building block like this compound lies in its potential for incorporation into larger, more complex, and functionally active molecules. The patent literature provides clues to its utility in this regard. For instance, it has been used as a precursor in the synthesis of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide, a compound with potential pharmaceutical applications. google.com
Future research should focus on expanding the repertoire of reactions that this molecule can undergo to be integrated into diverse molecular scaffolds.
Derivatization of the Hydroxyl Group: The alcohol functionality can be readily converted into a wide array of other functional groups, such as ethers, esters, amines, and azides. nih.gov These derivatives can then participate in further coupling reactions, such as click chemistry or multicomponent reactions.
Further Functionalization of the Aromatic Rings: While the fluorine atoms are generally stable, the other positions on both phenyl rings are amenable to further substitution, allowing for the construction of highly decorated and three-dimensional molecules.
Polymer Chemistry: The di-aryl structure of this compound could be leveraged in the synthesis of novel fluorinated polymers with unique thermal, optical, or electronic properties. The oligomerization of similar benzyl alcohols has been shown to produce interesting fused aromatic hydrocarbons. researchgate.net
Interdisciplinary Research Opportunities for this compound Chemistry
The unique electronic properties conferred by the difluorophenyl group open up a range of interdisciplinary research avenues.
Medicinal Chemistry: Fluorine substitution is a well-established strategy for improving the metabolic stability, bioavailability, and binding affinity of drug candidates. The 3,5-difluorophenyl motif is present in a number of bioactive molecules. nih.gov Systematic exploration of derivatives of this compound could lead to the discovery of new therapeutic agents.
Materials Science: The introduction of fluorine can significantly impact the properties of organic materials, including liquid crystals, organic light-emitting diodes (OLEDs), and photovoltaics. The rigid, fluorinated bi-aryl core of this molecule could be a valuable component in the design of new functional materials.
Chemical Biology: The development of synthetic routes to derivatives of this compound that incorporate photo-cross-linking groups or reporter tags could create powerful tools for studying biological systems. nih.gov For example, its integration into photoaffinity labels could help in identifying the protein targets of bioactive small molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3,5-Difluorophenyl)benzyl alcohol, and how can purity be ensured post-synthesis?
- Answer : The compound can be synthesized via reduction of 3-(3,5-difluorophenyl)benzaldehyde using sodium borohydride (NaBH₄) in methanol under inert conditions . Post-synthesis, purity is typically verified using HPLC with a C18 column (mobile phase: 70% acetonitrile/30% water, 0.1% formic acid) and confirmed by <sup>1</sup>H/<sup>19</sup>F NMR. Fluorine NMR is critical for distinguishing between regioisomers due to the distinct chemical shifts of fluorine atoms in the 3,5-difluorophenyl group .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Answer : Stability studies should involve incubating the compound in buffered solutions (pH 3–10) at 25°C and 40°C for 24–72 hours. Degradation products are analyzed via LC-MS to identify hydrolysis or oxidation pathways. The hydroxyl group’s susceptibility to oxidation necessitates inert storage conditions (argon atmosphere, −20°C) .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Answer :
- <sup>1</sup>H NMR : Peaks at δ 4.6–4.8 ppm (benzyl -CH₂OH) and δ 6.7–7.2 ppm (aromatic protons).
- <sup>19</sup>F NMR : Distinct doublets for the 3,5-difluoro substituents (δ −110 to −115 ppm) .
- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-F stretches (~1200 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,5-difluorophenyl group influence reactivity in nucleophilic substitution reactions?
- Answer : The electron-withdrawing fluorine atoms activate the benzyl alcohol for nucleophilic substitution (e.g., tosylation or mesylation) by polarizing the -CH₂OH group. However, steric hindrance from the 3,5-difluoro substituents may slow reactions with bulky nucleophiles. Kinetic studies using pseudo-first-order conditions (excess nucleophile) are recommended to quantify these effects .
Q. What role does this compound play in the synthesis of fluorinated pharmaceutical intermediates?
- Answer : This compound serves as a precursor for fluorinated analogs of bioactive molecules. For example, Mitsunobu reaction with triphenylphosphine/DIAD converts the alcohol to ethers, while oxidation with Dess-Martin periodinane yields aldehydes for further cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) . Applications include kinase inhibitor scaffolds and PET tracer synthesis .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Answer : Discrepancies arise from polymorphic forms or residual solvents. Use standardized protocols:
Saturate solvent with the compound at 25°C.
Filter and quantify solubility via gravimetry or UV-Vis (λ = 260 nm).
- Reported Data : Soluble in DMSO (>100 mg/mL), methanol (~50 mg/mL), but poorly in hexane (<1 mg/mL) .
Q. What computational methods predict the compound’s bioavailability and metabolic pathways?
- Answer :
- ADMET Prediction : Tools like SwissADME calculate LogP (~2.1) and topological polar surface area (TPSA = 20 Ų), indicating moderate blood-brain barrier penetration.
- Metabolism : Cytochrome P450 3A4 is predicted to oxidize the benzyl alcohol to the corresponding acid. Validate with in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
